![molecular formula C9H12BFO3 B1355223 3-Fluoro-4-isopropoxyphenylboronic acid CAS No. 480438-54-8](/img/structure/B1355223.png)
3-Fluoro-4-isopropoxyphenylboronic acid
Overview
Description
3-Fluoro-4-isopropoxyphenylboronic acid is a chemical compound used in various chemical reactions . It is used to synthesize potent cytotoxic analogues of the marine alkaloid Lamellarin D and also used to synthesize cyclooxygenase-2 (COX-2) inhibitors .
Synthesis Analysis
The synthesis of 3-Fluoro-4-isopropoxyphenylboronic acid can be achieved through Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-isopropoxyphenylboronic acid can be analyzed using various spectroscopic techniques . The compound has a molecular formula of C9H12BFO3 and a molecular weight of 198.00 .
Chemical Reactions Analysis
3-Fluoro-4-isopropoxyphenylboronic acid is a reactant involved in various chemical reactions. It is used in the microwave-mediated click-chemistry synthesis of glyco-porphyrin derivatives with in vitro photo-cytotoxicity for application in photodynamic therapy . It is also used in palladium-catalyzed oxidative cross-coupling reactions and ruthenium-catalyzed hydrogenation reactions .
Physical And Chemical Properties Analysis
3-Fluoro-4-isopropoxyphenylboronic acid is a solid with a melting point of 112-117 °C . It has a density of 1.2±0.1 g/cm3, a boiling point of 339.5±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . The compound also has an enthalpy of vaporization of 61.5±3.0 kJ/mol and a flash point of 159.1±30.7 °C .
Scientific Research Applications
Synthesis of Azaxanthene Based Selective Glucocorticoid Receptor Modulators
This compound is used as a reactant in the synthesis of azaxanthene derivatives, which are important for creating selective glucocorticoid receptor modulators. These modulators can potentially be used to treat a variety of conditions, including inflammation and autoimmune diseases .
Suzuki and Stille Coupling
It is involved in Suzuki and Stille coupling reactions, which are types of cross-coupling reactions used to create complex organic compounds. These reactions are particularly useful in the synthesis of oral venous antithrombotic drugs .
Organic Synthesis and Catalysis
The unique properties of this boronic acid make it ideal for various applications in organic synthesis and catalysis. This includes its use in creating new chemical entities with potential therapeutic effects.
Modulators of Survival Motor Neuron (SMN) Protein
It serves as a reactant for synthesizing modulators of the survival motor neuron protein, which is crucial for the treatment of spinal muscular atrophy, a genetic disorder .
Inhibitors of Cholesteryl Ester Transfer Protein (CETP)
The compound is used to develop inhibitors of CETP, which play a role in managing cholesterol levels and could be significant in treating cardiovascular diseases .
Selective Sphingosine-1-Phosphate Receptor Subtype-1 Agonists
This boronic acid is also utilized in creating selective agonists for sphingosine-1-phosphate receptor subtype-1, which are important for immunomodulation and treating multiple sclerosis .
Cytotoxic Open Lactone Analogs of Lamellarin D
Another application is the synthesis of cytotoxic open lactone analogs of Lamellarin D, which are compounds that have shown promise in cancer research due to their ability to induce cell death in cancer cells .
Mechanism of Action
Safety and Hazards
3-Fluoro-4-isopropoxyphenylboronic acid is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, gas or vapours and avoid contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .
Future Directions
The future directions of 3-Fluoro-4-isopropoxyphenylboronic acid involve its use in the synthesis of azaxanthene based selective glucocorticoid receptor modulators and in Suzuki and Stille coupling for the synthesis of oral venous antithrombotic drugs . These applications suggest that 3-Fluoro-4-isopropoxyphenylboronic acid has potential uses in the development of new pharmaceuticals .
properties
IUPAC Name |
(3-fluoro-4-propan-2-yloxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQQJUVWZYJYPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(C)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584278 | |
Record name | {3-Fluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-isopropoxyphenylboronic acid | |
CAS RN |
480438-54-8 | |
Record name | {3-Fluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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